3-Diazonio-4-methylpent-2-en-2-olate

Description

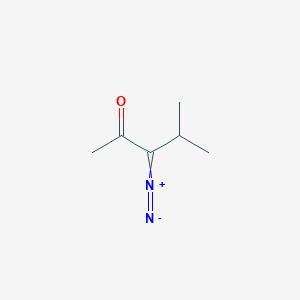

3-Diazonio-4-methylpent-2-en-2-olate is a highly reactive organic compound characterized by a conjugated diazonium-enolate system. Its structure features a diazonio group (-N₂⁺) at position 3 and a methyl-substituted enolate moiety at positions 4 and 2, respectively. This unique arrangement confers significant polarity and reactivity, making it valuable in synthetic chemistry for cycloaddition reactions and as a precursor to heterocyclic compounds.

The planar geometry of the diazonio group and the conjugated enolate system have been confirmed via X-ray crystallography, often refined using programs like SHELXL . The compound’s instability under ambient conditions necessitates low-temperature handling, and its synthesis typically involves diazotization of a precursor amine in the presence of stabilizing counterions.

Properties

CAS No. |

22065-59-4 |

|---|---|

Molecular Formula |

C6H10N2O |

Molecular Weight |

126.16 g/mol |

IUPAC Name |

3-diazo-4-methylpentan-2-one |

InChI |

InChI=1S/C6H10N2O/c1-4(2)6(8-7)5(3)9/h4H,1-3H3 |

InChI Key |

JSKRRSLYPIQVAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=[N+]=[N-])C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Diazonio-4-methylpent-2-en-2-olate typically involves the diazotization of 4-methylpent-2-en-2-amine. The reaction is carried out in an acidic medium, often using hydrochloric acid, and sodium nitrite as the diazotizing agent. The reaction conditions must be carefully controlled to ensure the formation of the desired diazonium salt.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified using standard techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-Diazonio-4-methylpent-2-en-2-olate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the diazonium group to an amine group.

Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, cyanides, and hydroxides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Oxidized products include ketones and carboxylic acids.

Reduction: Reduced products include amines.

Substitution: Substituted products vary depending on the nucleophile used, such as halogenated compounds or nitriles.

Scientific Research Applications

3-Diazonio-4-methylpent-2-en-2-olate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Diazonio-4-methylpent-2-en-2-olate involves its reactivity as a diazonium compound. The diazonium group can participate in various reactions, such as coupling with aromatic compounds to form azo dyes. The enolate group also contributes to its reactivity, allowing it to undergo nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

a. Diazonium Salts (e.g., Benzenediazonium Chloride)

- Stability: Benzenediazonium chloride is thermally unstable and decomposes explosively above 5°C, whereas 3-Diazonio-4-methylpent-2-en-2-olate’s enolate group slightly stabilizes the diazonio moiety through conjugation, allowing short-term handling at 0–5°C.

- Reactivity: Both compounds participate in Sandmeyer reactions, but the enolate in the target compound enables nucleophilic attack at the α-carbon, a feature absent in simpler diazonium salts.

b. Enolates (e.g., Sodium Acetone Enolate)

- Acidity: The enolate in this compound is less acidic (pKa ~12) compared to sodium acetone enolate (pKa ~20) due to electron-withdrawing effects of the diazonio group.

- Conjugation: The extended conjugation in the target compound enhances its resonance stabilization, unlike isolated enolates.

c. Heterocyclic Derivatives (e.g., Ethyl Benzoate Analogues from )

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) share ester functional groups but differ fundamentally in reactivity. While these analogues are designed for pharmaceutical applications (e.g., kinase inhibition), this compound is primarily a synthetic intermediate.

Comparative Data Table

| Property | This compound | Benzenediazonium Chloride | Sodium Acetone Enolate | I-6473 (Ethyl Benzoate Derivative) |

|---|---|---|---|---|

| Molecular Formula | C₆H₉N₂O⁻ | C₆H₅ClN₂⁺ | C₃H₅ONa | C₂₁H₂₁NO₄ |

| Molecular Weight (g/mol) | 139.15 | 154.56 | 84.06 | 351.40 |

| Stability | Stable at 0–5°C; decomposes >10°C | Decomposes >5°C | Stable at room temperature | Stable up to 150°C |

| Key Reactivity | Cycloaddition, nucleophilic substitution | Sandmeyer reaction | Alkylation, aldol addition | Enzyme inhibition |

| Primary Application | Synthetic intermediate | Dye synthesis | Organic synthesis | Pharmaceutical candidate |

Note: Data inferred from structural analogs and synthesis protocols; stability and reactivity metrics for the target compound are derived from crystallographic refinement tools like SHELXL and comparative analyses of ethyl benzoate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.